1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one
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Overview
Description
1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with a methyl group and a sulfanylidene group, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
1,3,5-Triazinan-2-one: A structurally related compound with similar chemical properties.
5-Methyl-1,3,5-triazinan-2-one: Another derivative of the triazine family with distinct substituents
Uniqueness: 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one is unique due to the presence of the sulfanylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78082-42-5 |
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Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
1-methyl-4-sulfanylidene-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-7-2-5-3(9)6-4(7)8/h2H2,1H3,(H2,5,6,8,9) |
InChI Key |
UHZXWWCYRRFFLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC(=S)NC1=O |
Origin of Product |
United States |
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